N-Formyl-Met-Met-Met

説明

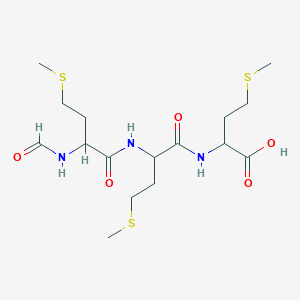

N-Formyl-Met-Met-Met is a tripeptide composed of three methionine residues with a formyl group attached to the amino group of the first methionine

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a stepwise peptide coupling reaction, where methionine residues are sequentially added using coupling agents like carbodiimides (e.g., DCC, EDC).

Enzymatic Synthesis: Enzymes such as proteases can be used to catalyze the formation of peptide bonds between methionine residues.

Industrial Production Methods:

Batch Production: In an industrial setting, batch production methods are employed, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the synthesis process, allowing for more efficient production and easier scale-up.

Types of Reactions:

Oxidation: The sulfur atoms in methionine residues can be oxidized to form sulfoxides or sulfones.

Reduction: The formyl group can be reduced to a primary amine.

Substitution: The amino groups in methionine residues can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ozone, or nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Reagents: Alkyl halides, amines.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of methionine residues.

Primary Amines: Resulting from the reduction of the formyl group.

Substituted Methionines: Resulting from substitution reactions.

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.

Chemical Probes: Employed as a probe in studying peptide-protein interactions.

Biology:

Protein Synthesis: Involved in the initiation of protein synthesis in bacterial and organellar systems.

Immunology: Studied for its role in immune responses, particularly in the context of bacterial infections.

Medicine:

Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Diagnostic Tools: Used in the development of diagnostic assays for detecting bacterial infections.

Industry:

Biotechnology: Utilized in the production of bioactive peptides and proteins.

Food Industry: Explored for its potential use as a food additive or preservative.

作用機序

The compound exerts its effects through its interaction with molecular targets and pathways involved in protein synthesis and immune responses. The formyl group on the first methionine residue plays a crucial role in initiating protein synthesis in bacterial systems by binding to specific tRNA molecules. This interaction facilitates the translation process, leading to the production of proteins essential for bacterial growth and survival.

類似化合物との比較

N-Formylmethionine (fMet): A single amino acid with a formyl group attached.

Methionine: The basic amino acid without the formyl group.

Other Formylated Peptides: Peptides with formyl groups attached to different amino acids.

Uniqueness:

Tripeptide Structure: Unlike N-formylmethionine, N-Formyl-Met-Met-Met has a tripeptide structure, providing additional complexity and potential for diverse interactions.

Multiple Methionine Residues:

生物活性

N-Formyl-Met-Met-Met (fMet-Met-Met) is a tripeptide that belongs to a class of biologically active compounds known as formylated peptides. These peptides are recognized for their significant roles in immune response, particularly in chemotaxis and inflammation. This article explores the biological activities of fMet-Met-Met, with an emphasis on its interactions with formyl peptide receptors (FPRs), its effects on leukocyte behavior, and its implications in various physiological and pathological contexts.

Structure and Characteristics

This compound is characterized by the presence of a formyl group attached to the N-terminal methionine. This modification is crucial for its biological activity, as it influences receptor binding and subsequent signaling pathways.

-

Receptor Interaction :

- fMet-Met-Met acts primarily as an agonist for the formyl peptide receptor 1 (FPR1). This receptor is expressed on various immune cells, including neutrophils and monocytes. Activation of FPR1 leads to a cascade of intracellular signaling events that promote chemotaxis, superoxide production, and degranulation of leukocytes .

- Chemotactic Activity :

1. Leukocyte Aggregation

- fMet-Met-Met enhances the aggregation of leukocytes, which is an essential step in the immune response. The peptide's ability to stimulate leukocyte aggregation is linked to its activation of FPR1, which initiates signaling pathways that result in increased cell adhesion and clustering .

2. Inhibition of Bacterial Killing

- Interestingly, studies have indicated that fMet-Met-Met may inhibit the bactericidal activity of PMNs under certain conditions. For instance, in environments rich in fibrin, fMet can reduce PMN migration and bacterial killing efficiency, potentially allowing bacteria to proliferate . This dual role highlights the complexity of fMet's effects on immune responses.

Research Findings

Case Study 1: Neutrophil Migration

In vitro studies demonstrated that when exposed to fMet-Met-Met, neutrophils exhibited significant migration towards the peptide compared to controls. This study utilized flow cytometry to quantify cell movement and confirmed the peptide's role as a potent chemotactic agent .

Case Study 2: Inflammatory Response Modulation

Research investigating the role of fMet in inflammatory contexts found that it could modulate neutrophil responses during acute inflammation. In animal models, administration of fMet led to altered leukocyte dynamics and changes in cytokine profiles, suggesting its potential as a therapeutic target for inflammatory diseases .

科学的研究の応用

Immunological Applications

Role in Neutrophil Activation

N-Formyl peptides, including fMet-Met-Met, are recognized for their ability to activate neutrophils through the formyl peptide receptor 1 (FPR1). Studies have shown that these peptides induce chemotaxis and degranulation in neutrophils, which are critical processes in the immune response. For instance, N-Formyl-Met-Leu-Phe (fMLF), a related peptide, has been demonstrated to activate neutrophils by increasing intracellular calcium levels and promoting adherence to endothelial cells, facilitating their migration to sites of inflammation .

Case Study: Systemic Sclerosis (SSc)

Research involving patients with systemic sclerosis has highlighted the role of fMet in promoting neutrophil activation. Elevated levels of fMet were associated with increased markers of neutrophil activation, such as calprotectin and NET formation . This suggests that fMet may serve as a biomarker for inflammation in autoimmune diseases.

Cancer Research

Cytosolic Deformylation and Tumor Progression

Recent findings indicate that the deformylation of N-terminal fMet-containing proteins plays a significant role in cancer biology. In colorectal cancer cells, the presence of fMet was linked to enhanced proliferation and stem cell features. The removal of the formyl group from these proteins led to increased tumor progression, suggesting a potential therapeutic target for cancer treatment .

Biotechnological Applications

Protein Engineering

In biotechnology, fMet-Met-Met is utilized to enhance protein expression systems. The presence of an N-terminal formyl group can signal degradation pathways in bacteria, influencing the stability and yield of recombinant proteins. Techniques involving methionine aminopeptidases can be employed to remove this N-terminal modification post-expression, yielding proteins that are more suitable for therapeutic use due to reduced immunogenicity .

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Immunology | Neutrophil activation via FPR1 | Induces chemotaxis and degranulation |

| Cancer Research | Role in tumor progression through deformylation | Enhances proliferation of cancer stem cells |

| Biotechnology | Protein expression systems | Facilitates removal of N-terminal modifications |

Pharmacological Insights

Potential Therapeutic Agents

The pharmacological properties of fMet-containing peptides have led to their exploration as potential therapeutic agents. Their ability to modulate immune responses makes them candidates for treating inflammatory diseases and enhancing immune responses during infections .

特性

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGURBYHFCUGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394653 | |

| Record name | N-Formyl-Met-Met-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59881-03-7 | |

| Record name | N-Formyl-Met-Met-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。